Clemastanin A
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Overview
Description
Clemastanin A is a lignan glycoside compound isolated from the roots of Clematis stans. It is known for its various biological activities, including antiviral, anti-inflammatory, and antioxidant properties. The chemical formula of this compound is C25H32O11, and it has a molecular weight of 508.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clemastanin A can be synthesized through the extraction and purification from plant sources such as Clematis stans. The process involves the following steps:
Extraction: The roots of Clematis stans are dried and powdered. The powdered material is then subjected to solvent extraction using ethanol or methanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized extraction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Clemastanin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups and enhanced biological activities .
Scientific Research Applications
Clemastanin A has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of lignan glycosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its interaction with other biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly its antiviral and anti-inflammatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
Clemastanin A exerts its effects through various molecular targets and pathways:
Antiviral Activity: this compound inhibits viral replication by targeting viral endocytosis, uncoating, and ribonucleoprotein export from the nucleus.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Antioxidant Activity: this compound scavenges free radicals and protects cells from oxidative stress.
Comparison with Similar Compounds
Clemastanin B: Another lignan glycoside with similar antiviral and anti-inflammatory properties.
Lariciresinol: A lignan compound with antioxidant activity.
Pinoresinol: Known for its anti-inflammatory and antioxidant effects
Uniqueness of Clemastanin A: this compound is unique due to its specific molecular structure and the combination of its biological activities. Its ability to target multiple pathways makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O11/c1-33-17-9-13(4-5-16(17)29)23-15(10-27)14-7-12(3-2-6-26)8-18(24(14)36-23)34-25-22(32)21(31)20(30)19(11-28)35-25/h4-5,7-9,15,19-23,25-32H,2-3,6,10-11H2,1H3/t15-,19+,20+,21-,22+,23+,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTYXIDAEFJHPD-DJSGBOIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC4C(C(C(C(O4)CO)O)O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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